2-benzyl-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one is a chemical compound belonging to the class of pyridazine derivatives, which are characterized by a six-membered aromatic ring containing two nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including analgesic and anti-inflammatory properties. The molecular formula for this compound is C18H16N2O2, and it exhibits a molecular weight of 292.34 g/mol.
The compound can be synthesized through various chemical methods, as detailed in scientific literature and patents. It is often studied in the context of drug development and organic synthesis.
2-benzyl-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one is classified as an organic compound, specifically a pyridazine derivative. Its structure includes both aromatic and heterocyclic components, making it relevant in the fields of medicinal chemistry and organic synthesis.
The synthesis of 2-benzyl-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one typically involves several key steps:
In a typical laboratory setup, the synthesis may proceed as follows:
The molecular structure of 2-benzyl-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one features:
Property | Value |
---|---|
Molecular Formula | C18H16N2O2 |
Molecular Weight | 292.34 g/mol |
IUPAC Name | 2-benzyl-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one |
InChI | InChI=1S/C18H16N2O2 |
InChI Key | QGIJVSPUJRDAAU-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3 |
The compound can participate in various chemical reactions, including:
Common reagents and conditions for these reactions include:
The mechanism of action for 2-benzyl-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one largely depends on its biological targets. Generally, compounds of this nature may exhibit:
Data regarding specific targets and pathways are still under investigation but suggest a role in modulating inflammatory responses.
The compound typically exhibits:
Relevant chemical properties include:
The primary applications of 2-benzyl-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one include:
CAS No.: 943001-56-7
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 15399-43-6
CAS No.: 1471-96-1
CAS No.: 33227-10-0